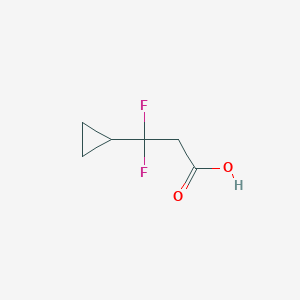

3-Cyclopropyl-3,3-difluoropropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8F2O2 |

|---|---|

Molecular Weight |

150.12 g/mol |

IUPAC Name |

3-cyclopropyl-3,3-difluoropropanoic acid |

InChI |

InChI=1S/C6H8F2O2/c7-6(8,3-5(9)10)4-1-2-4/h4H,1-3H2,(H,9,10) |

InChI Key |

UCWMVCBGTYYQLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CC(=O)O)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropyl 3,3 Difluoropropanoic Acid

Strategies for Constructing the 3,3-Difluoropropanoic Acid Framework

The creation of the 3,3-difluoropropanoic acid core is a significant challenge in synthetic organic chemistry. The primary methods revolve around the introduction of the geminal difluoro unit onto a three-carbon chain.

Introduction of Geminal Difluorine Groups onto Propanoic Acid Precursors

A common approach involves the direct fluorination of a suitable propanoic acid precursor. This can be achieved through various methods, including deoxyfluorination of carboxylic acids, decarboxylative fluorination, and the use of alternative fluorinating reagents.

Deoxyfluorination of carboxylic acids to their corresponding acyl fluorides is a key transformation that can be followed by further reactions to introduce the second fluorine atom. Several reagents have been developed for this purpose. For instance, CpFluor (3,3-difluoro-1,2-diphenylcyclopropene) is a bench-stable reagent that efficiently converts a wide range of carboxylic acids, including (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids, into acyl fluorides under neutral conditions. Another cost-effective and commercially available reagent is pentafluoropyridine (B1199360) (PFP), which facilitates the deoxyfluorination of carboxylic acids to acyl fluorides under mild conditions. Additionally, 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3) has been utilized as a deoxyfluorinating reagent for the synthesis of acyl fluorides from their corresponding carboxylic acids.

| Reagent | Substrate Scope | Conditions |

| CpFluor | (Hetero)aryl, alkyl, alkenyl, alkynyl carboxylic acids | Neutral |

| Pentafluoropyridine (PFP) | Various carboxylic acids | Mild |

| BT-SCF3 | Aromatic, olefinic, aliphatic carboxylic acids | Mild |

Decarboxylative fluorination offers a direct route to fluorinated compounds by replacing a carboxylic acid group with a fluorine atom. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using reagents like Selectfluor® has been shown to be effective. beilstein-journals.org This method can be applied to synthesize di- and trifluoromethylated arenes from α,α-difluoro- and α-fluoroarylacetic acids, respectively. beilstein-journals.org Photoredox catalysis has also emerged as a powerful tool for decarboxylative fluorination, enabling the conversion of aliphatic carboxylic acids to alkyl fluorides under visible light irradiation. rsc.org

A variety of other fluorinating reagents are available for the synthesis of gem-difluoro compounds. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is a thermally stable reagent effective for converting aldehydes and ketones to gem-difluorides. beilstein-journals.org Aminodifluorosulfinium tetrafluoroborates are another class of storage-stable deoxofluorinating reagents. beilstein-journals.org For the geminal difluorination of styrenes, an air- and moisture-stable fluoroiodane reagent in the presence of a silver salt has been utilized. nih.gov Oxidative desulfurization-difluorination of alkyl aryl thioethers using a combination of an oxidizer like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and a fluoride (B91410) source such as pyridine·9HF is another effective protocol for synthesizing ω-substituted 1,1-difluoroalkanes. chemicalbook.com

| Reagent/Protocol | Precursor | Product |

| Deoxo-Fluor | Aldehydes, Ketones | Gem-difluorides |

| Aminodifluorosulfinium tetrafluoroborates | Alcohols, Aldehydes, Ketones | Alkyl fluorides, Gem-difluorides |

| Fluoroiodane/Silver salt | Styrenes | Gem-difluorides |

| DBH/Pyridine·9HF | Alkyl aryl thioethers | 1,1-Difluoroalkanes |

Stereoselective Installation of Fluorine Atoms in Propanoic Acid Derivatives

The stereoselective introduction of fluorine atoms is crucial when chirality is a factor in the target molecule. While 3-cyclopropyl-3,3-difluoropropanoic acid itself is not chiral at the C-3 position, stereoselective methods are important in the broader context of synthesizing fluorinated propanoic acid derivatives. One common strategy involves the enantioselective fluorination of β-keto esters. This can be achieved using chiral phase-transfer catalysts, chiral copper complexes, or chiral palladium complexes in the presence of an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). rsc.orgresearchgate.netwikipedia.org These methods allow for the creation of a stereogenic center at the α-position to the ester group, which can then be further manipulated.

Methods for Incorporating the Cyclopropyl (B3062369) Moiety at the C-3 Position

The introduction of the cyclopropyl group at the C-3 position of the difluoropropanoic acid framework can be accomplished through several synthetic routes.

A plausible and efficient method involves the Reformatsky reaction. wikipedia.org Specifically, the reaction of ethyl iododifluoroacetate with cyclopropanecarboxaldehyde (B31225) in the presence of zinc would yield ethyl 3-cyclopropyl-3,3-difluoro-2-hydroxypropanoate. rsc.orgwikipedia.org Subsequent dehydroxylation and hydrolysis of the ester would provide the target this compound. The Reformatsky reaction is advantageous as it forms the C-C bond and introduces the hydroxyl group in a single step, which can then be removed.

Another potential route involves the synthesis of gem-difluorocyclopropyl ketones. These can be synthesized and then subjected to ring-opening reactions to generate a precursor to the desired carboxylic acid. For example, a gem-difluorocyclopropyl methyl ketone could potentially be oxidized, for instance via a haloform reaction, to yield a difluorocyclopropyl carboxylic acid, which would then require further steps to achieve the final propanoic acid structure.

Furthermore, Michael addition of a cyclopropyl nucleophile to a suitable difluoroacrylate ester could be another viable strategy. This would establish the carbon skeleton of the target molecule, which could then be converted to the final carboxylic acid.

Cyclopropanation Reactions for Geminal Difluorocyclopropanes

The construction of the gem-difluorocyclopropane ring is a cornerstone in the synthesis of this compound. A primary method for achieving this is through the [2+1] cycloaddition of a difluorocarbene, or a synthetic equivalent, with an appropriate alkene.

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be generated from various precursors. Classic sources include the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa). This method, while effective, often requires high temperatures and can be incompatible with sensitive functional groups.

More contemporary methods for difluorocarbene generation involve reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often referred to as the Ruppert-Prakash reagent, and fluoroform (CHF₃). The choice of precursor and reaction conditions can significantly influence the efficiency and substrate scope of the cyclopropanation.

The general mechanism for the cyclopropanation of an alkene with difluorocarbene is illustrated below:

A simplified representation of the concerted [2+1] cycloaddition of difluorocarbene to an alkene, leading to the formation of a gem-difluorocyclopropane.

A simplified representation of the concerted [2+1] cycloaddition of difluorocarbene to an alkene, leading to the formation of a gem-difluorocyclopropane.Key considerations in these reactions include the electronic nature of the alkene. Electron-rich olefins tend to react more readily with the electrophilic difluorocarbene. The stereochemistry of the starting alkene is typically retained in the cyclopropane (B1198618) product, indicating a concerted or near-concerted reaction pathway.

Advanced Cyclopropanation Using Carbene Sources

Modern advancements in organic synthesis have introduced more sophisticated and milder methods for generating difluorocarbene and other carbene species for cyclopropanation. These methods often offer improved functional group tolerance and stereocontrol.

One notable approach involves the use of metal-catalyzed decomposition of diazo compounds. While less common for difluorocarbene itself, related fluorinated carbene precursors can be employed. Transition metal catalysts, such as those based on rhodium, copper, and palladium, can form metal-carbene intermediates that then transfer the carbene moiety to an alkene. This catalytic approach allows for the reaction to proceed under milder conditions and can enable enantioselective transformations through the use of chiral ligands.

Another advanced strategy utilizes fluorinated phosphonium (B103445) ylides. These reagents can react with aldehydes or ketones to form an intermediate that subsequently undergoes an intramolecular Wittig-type reaction to furnish the cyclopropane ring. This method provides an alternative to carbene-based approaches and can be advantageous for specific substrate classes.

The selection of the carbene source and the method of its generation are critical for the successful synthesis of geminal difluorocyclopropanes. The table below summarizes some common difluorocarbene precursors and their typical generation methods.

| Carbene Precursor | Generation Method | Typical Reaction Conditions |

| Sodium chlorodifluoroacetate (ClCF₂COONa) | Thermal decomposition | High temperature (e.g., >150 °C) in aprotic polar solvents |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Fluoride-initiated | Catalytic fluoride source (e.g., TBAF) at room temperature |

| Fluoroform (CHF₃) | Deprotonation | Strong base (e.g., t-BuOK) at low temperature |

| Diethyl (difluoromethyl)phosphonate | Horner-Wadsworth-Emmons type reaction | Base-mediated olefination followed by cyclization |

Biocatalytic Cyclopropanation Strategies for Fluorinated Cyclopropanes

In recent years, biocatalysis has emerged as a powerful tool for the synthesis of complex molecules with high stereoselectivity. Engineered enzymes, particularly those based on heme proteins like myoglobin (B1173299) and cytochrome P450, have been developed to catalyze cyclopropanation reactions. These biocatalysts can mediate the transfer of a carbene moiety from a diazo precursor to an alkene.

This biocatalytic approach has been successfully applied to the synthesis of fluorinated cyclopropanes. By employing engineered myoglobin variants, researchers have achieved highly diastereo- and enantioselective cyclopropanation of gem-difluoroalkenes. beilstein-journals.orgnih.govvapourtec.compearson.comnih.gov These enzymatic reactions often proceed under mild, aqueous conditions and can provide access to chiral fluorinated cyclopropanes that are difficult to obtain through traditional chemical methods. The high degree of stereocontrol is attributed to the well-defined chiral environment of the enzyme's active site.

The general scheme for a biocatalytic cyclopropanation is as follows:

An engineered heme protein catalyzes the reaction between a gem-difluoroalkene and a diazo compound to yield a chiral gem-difluorocyclopropane with high enantiomeric excess.

An engineered heme protein catalyzes the reaction between a gem-difluoroalkene and a diazo compound to yield a chiral gem-difluorocyclopropane with high enantiomeric excess.The substrate scope of these biocatalytic systems is an active area of research, with ongoing efforts to expand the range of compatible alkenes and carbene precursors. This strategy holds significant promise for the sustainable and efficient synthesis of enantiomerically pure fluorinated building blocks.

Convergent and Linear Synthetic Routes to this compound

Multi-step Synthesis Design

A plausible multi-step linear synthesis of this compound would commence with a readily available starting material, which is then sequentially functionalized. A hypothetical synthetic route is outlined below, based on established chemical transformations.

Proposed Linear Synthesis:

Starting Material: The synthesis could begin with cyclopropyl methyl ketone.

Fluorination: A key step would be the introduction of the two fluorine atoms at the alpha-position to the carbonyl group. This could be achieved through various fluorinating agents, such as Selectfluor®, in a multi-step sequence likely involving the formation of an enolate or silyl (B83357) enol ether.

Formation of a Suitable Precursor for the Carboxylic Acid: The resulting α,α-difluoro ketone could then be converted into a precursor for the carboxylic acid. For example, a haloform reaction or oxidation could potentially be employed, although the stability of the gem-difluorocyclopropyl moiety under these conditions would need to be carefully evaluated.

Hydrolysis: The final step would involve the hydrolysis of the intermediate (e.g., an ester or an amide) to yield the target this compound.

Convergent Synthesis Approach:

A convergent approach would involve the synthesis of two or more key fragments that are then combined in a later stage. For this target molecule, a convergent strategy might involve:

Fragment A: Synthesis of a suitable cyclopropyl-containing nucleophile.

Fragment B: Synthesis of a difluoroacetic acid derivative that can act as an electrophile.

One-Pot and Cascade Reactions in Fluorinated Compound Synthesis

To improve synthetic efficiency, reduce waste, and minimize purification steps, one-pot and cascade reactions are increasingly being employed in the synthesis of fluorinated compounds. A cascade reaction, also known as a tandem or domino reaction, involves two or more sequential transformations where the subsequent reaction is triggered by the functionality formed in the previous step, all occurring in a single reaction vessel without the isolation of intermediates.

In the context of synthesizing this compound, a hypothetical one-pot process could be envisioned. For instance, the generation of the difluorocarbene and its subsequent cyclopropanation of a vinylcyclopropane (B126155) derivative could potentially be combined in a single step. Furthermore, a cascade reaction could be designed where the formation of the gem-difluorocyclopropane ring is followed by an in-situ functional group transformation to introduce the carboxylic acid moiety or a precursor thereof.

Researchers have developed cascade reactions that enable multiple fluorination events to occur sequentially. By carefully tuning reaction conditions and utilizing organocatalysis, complex fluorinated molecules can be generated from simple starting materials in a single operation. While a specific cascade for the direct synthesis of this compound has not been extensively reported, the principles of cascade reaction design offer a promising avenue for future synthetic efforts toward this and related fluorinated compounds.

Reactivity and Transformations of 3 Cyclopropyl 3,3 Difluoropropanoic Acid and Its Derivatives

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group in 3-Cyclopropyl-3,3-difluoropropanoic acid is a versatile handle for the synthesis of a variety of derivatives, including esters, amides, thioesters, and ketones. These transformations are fundamental in organic synthesis, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Derivatization to Esters, Amides, Thioesters, and Ketones

Standard organic synthesis methods can be employed to convert the carboxylic acid into its corresponding esters and amides. For instance, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Similarly, amide formation can be accomplished by coupling the carboxylic acid with an amine using a suitable coupling agent. While specific studies on this compound are not abundant, the synthesis of amides from related cyclopropane-containing carboxylic acids has been well-documented, suggesting similar reactivity. mdpi.com

The synthesis of thioesters from carboxylic acids is a well-established transformation, often proceeding via activation of the carboxylic acid followed by reaction with a thiol. organic-chemistry.org Ketone synthesis from carboxylic acids or their derivatives can be more complex, but methods involving the acylation of organometallic reagents or the use of specific activating agents are available. beilstein-journals.orgresearchgate.netresearchgate.net For example, the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an organocuprate reagent can yield the corresponding ketone.

Table 1: Examples of Carboxylic Acid Derivatization Reactions

| Derivative | Reagents and Conditions |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat |

| Amides | Amine, Coupling Agent (e.g., DCC, EDC) |

| Thioesters | Thiol, Activating Agent (e.g., DCC) |

| Ketones | Organometallic Reagent (e.g., Organolithium, Grignard), Acyl Chloride |

Reactions Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group, with its inherent ring strain, is a key site of reactivity in this compound and its derivatives. This strained ring can undergo a variety of transformations, including ring-opening and ring-expansion reactions, as well as functionalization of the ring itself.

Ring-Opening Difunctionalization of Geminal Difluorocyclopropanes

The presence of the gem-difluoro group significantly influences the reactivity of the cyclopropane (B1198618) ring, making it susceptible to ring-opening reactions. These reactions can lead to the formation of difunctionalized products, where new functional groups are introduced at the former ring carbons. nih.gov The ring-opening can be initiated by various reagents, including electrophiles and radicals. cas.cn The regioselectivity of the ring-opening is often influenced by the substituents on the cyclopropane ring and the reaction conditions.

Ring-Expansion Transformations of Cyclopropyl Carbenes (e.g., to Cyclobutenes)

Derivatives of this compound, particularly the corresponding ketones, can serve as precursors to cyclopropyl carbenes. These highly reactive intermediates can undergo ring-expansion reactions to form larger ring systems, such as cyclobutenes. This transformation provides a valuable method for the synthesis of four-membered rings, which are important structural motifs in many biologically active molecules. The synthesis of 3-fluoro-2,5-disubstituted furans from gem-difluorocyclopropyl ketones through a ring expansion mechanism has been reported, highlighting the synthetic utility of this reactivity. rsc.org

Functionalization and Derivatization of the Cyclopropane Ring

Direct functionalization of the cyclopropane ring in this compound, while challenging, can provide access to a range of novel derivatives. Methods for the introduction of substituents onto the cyclopropane ring often involve the use of transition metal catalysis or radical-based reactions. The specific site of functionalization will depend on the directing effects of the existing substituents and the nature of the reagents employed.

Interplay Between Difluoro and Cyclopropyl Moieties in Reactivity

The inherent ring strain of the cyclopropane is a driving force for many of its reactions. The presence of the gem-difluoro group can further increase this strain, making the ring more susceptible to cleavage under certain conditions. This synergistic effect allows for unique transformations that are not observed in simpler cyclopropane or difluoroalkane systems. The study of this interplay is crucial for understanding and predicting the chemical behavior of this compound and for designing new synthetic strategies based on its unique reactivity profile.

Electronic and Steric Effects on Reaction Pathways

The chemical behavior of fluorinated cyclopropyl systems is a complex interplay of electronic and steric factors. The introduction of two fluorine atoms onto the same carbon of the cyclopropane ring induces significant electronic perturbations. Fluorine's high electronegativity leads to a polarization of the C-F bonds, which in turn affects the adjacent carbon-carbon bonds of the cyclopropane ring. beilstein-journals.org This electronic strain, combined with the inherent ring strain of the three-membered ring, makes the distal C-C bond more susceptible to cleavage. nih.gov

Computational studies have shown that the two fluorine atoms on the cyclopropane ring can cause an increase in the C1-C2-C3 bond angle and a lengthening of the distal (C1-C3) bond. nih.gov This distortion makes the distal bond weaker and more prone to cleavage during ring-opening reactions. nih.gov The electronic effects of the fluorine atoms are not limited to bond lengths and angles; they also influence the stability of intermediates. For instance, in nucleophilic ring-opening reactions of gem-difluorocyclopropyl ketones, the cleavage of the distal bond is regioselectively favored, leading to the formation of difluoroenolate intermediates. beilstein-journals.org

Steric effects, while often considered secondary to electronic effects in these systems, can also play a role in directing reaction outcomes. nih.govstackexchange.com The bulk of substituents on the cyclopropane ring or the attacking nucleophile/electrophile can influence the accessibility of different reaction sites. However, in many transformations of gem-difluorocyclopropanes, the electronic effects exerted by the fluorine atoms are the dominant controlling factor. mdpi.com For example, in the palladium-catalyzed mono-defluorinative alkylation of gem-difluorocyclopropanes, the regioselectivity is primarily governed by electronic factors, leading to a highly selective ring-opening process. nih.gov

The interplay between these effects is crucial in determining the reaction pathway. For instance, the activation barrier in certain reactions is not necessarily due to increased steric repulsion in the transition state, but rather to a weakening of electrostatic attractions and a loss of favorable orbital interactions. nih.gov

| Effect | Description | Consequence on Reactivity | Example Reaction |

|---|---|---|---|

| Electronic (Inductive Effect of Fluorine) | Strong electron-withdrawing nature of the two fluorine atoms polarizes the C-F bonds and weakens the adjacent C-C bonds. | Lowers the energy barrier for the cleavage of the distal C-C bond in the cyclopropane ring. nih.gov | Palladium-catalyzed C-C bond activation and C-F bond cleavage. nih.gov |

| Electronic (Bond Lengthening) | The presence of two fluorine atoms leads to a lengthening and weakening of the distal C1-C3 bond. nih.gov | Facilitates regioselective ring-opening at the distal position. nih.gov | Nucleophilic ring-opening of gem-difluorocyclopropyl ketones with thiolate nucleophiles. beilstein-journals.org |

| Steric Hindrance | The spatial arrangement of substituents on the cyclopropane ring can hinder the approach of reactants. | Can influence the rate and selectivity of reactions, though often subordinate to electronic effects. nih.gov | Substituent effects in SN2 reactions. nih.gov |

| Orbital Interactions | The overlap of molecular orbitals between the reactants and the cyclopropane ring system. | Changes in orbital interactions along the reaction coordinate can significantly contribute to the activation barrier. nih.gov | Analysis of transition states in SN2 reactions. nih.gov |

Regioselective and Stereoselective Transformations in Fluorinated Cyclopropyl Systems

The unique electronic and structural features of the gem-difluorocyclopropyl moiety allow for a variety of highly regioselective and stereoselective transformations. These reactions often proceed via ring-opening of the cyclopropane, providing access to a range of fluorinated acyclic compounds.

One of the most common transformations is the regioselective cleavage of the distal C-C bond of the cyclopropane ring. This selectivity is driven by the electronic influence of the difluoromethyl group. For example, the ring-opening of gem-difluorocyclopropyl acetaldehydes can be controlled to selectively produce either (E,E)- or (E,Z)-conjugated fluorodienals in high yield and selectivity, depending on the reaction conditions. lookchem.com The stereochemical outcome of these reactions is often dictated by a concerted disrotatory mechanism. lookchem.com

Palladium-catalyzed reactions have proven particularly effective for the regioselective functionalization of gem-difluorocyclopropanes. By choosing appropriate ligands, it is possible to achieve exquisite control over the reaction's regioselectivity and chemoselectivity. For instance, a palladium/N-heterocyclic carbene (NHC) ligand system can facilitate the C-F bond functionalization of gem-difluorocyclopropanes with simple ketones with exclusive α-regioselectivity. nih.gov This allows for the synthesis of mono-fluorinated terminal alkenes or furans from the same starting materials by simply changing the ligand. nih.govrsc.org

Furthermore, stereoselective syntheses of β-monofluoroallylic alcohols, ethers, esters, and amides have been achieved from gem-difluorocyclopropylstannanes. acs.org These reactions proceed with exclusive Z-selectivity, highlighting the high degree of stereocontrol possible in the transformations of these systems. acs.org The ring expansion of gem-difluorocyclopropyl ketones, activated by a Brønsted acid, provides a regiospecific route to 3-fluoro-2,5-disubstituted furans. rsc.org

| Starting Material Type | Reagents and Conditions | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| gem-Difluorocyclopropyl acetaldehydes | TMG in CH2Cl2 or Piperidine/Pyridine in CH3CN/H2O | (E,E)- or (E,Z)-Fluorodienals | High stereoselectivity | lookchem.com |

| gem-Difluorocyclopropanes and Ketones | Pd(0) catalyst with bulky NHC ligand (IHept) | Mono-fluorinated terminal alkenes | Excellent branched regioselectivity | nih.gov |

| gem-Difluorocyclopropanes and Ketones | Pd(0) catalyst with less hindered NHC ligand (SIPr) | Furans | Excellent branched regioselectivity and chemoselectivity | nih.govrsc.org |

| gem-Difluorocyclopropylstannanes | MeLi, then H2O, alcohols, carboxylic acids, or tosylamide | β-Monofluoroallylic alcohols, ethers, esters, and amides | Exclusive Z-selectivity | acs.org |

| gem-Difluorocyclopropyl ketones | CF3SO3H | 3-Fluoro-2,5-disubstituted furans | Regiospecific ring expansion | rsc.org |

Mechanistic Investigations and Theoretical Studies on 3 Cyclopropyl 3,3 Difluoropropanoic Acid Systems

Exploration of Reaction Mechanisms

The construction and transformation of the 3-cyclopropyl-3,3-difluoropropanoic acid framework involve a variety of complex and elegant reaction mechanisms. Understanding these pathways is essential for optimizing reaction conditions and expanding the synthetic utility of this structural motif.

Radical cascade reactions have emerged as a powerful strategy for the synthesis of complex molecules containing fluorinated side chains. In processes relevant to the formation of difluorinated cyclopropyl (B3062369) systems, visible-light photoredox catalysis can induce a difluoroalkylation/C-H annulation cascade. researchgate.net These reactions often begin with the radical difluoroalkylation of α-cyclopropylstyrenes. This initial step is followed by the opening of the highly strained cyclopropyl ring and a subsequent annulation reaction. researchgate.net This cascade process allows for the efficient preparation of partially hydrogenated naphthalenes and quinolines that incorporate difluoroalkyl moieties. researchgate.net The mechanism leverages the unique reactivity of the cyclopropyl group, which can undergo ring-opening under radical conditions to participate in further cyclization events. researchgate.net

The regioselectivity of these cascade reactions, a critical aspect for their synthetic application, has been investigated through density functional theory (DFT) calculations. researchgate.net These studies help to elucidate the factors controlling the reaction pathway and the final product distribution. researchgate.net

The formation of the cyclopropane (B1198618) ring, particularly with geminal difluoro substitution, is often achieved through cyclopropanation reactions involving carbenes or carbenoids. libretexts.org Dihalocarbenes, such as difluorocarbene (:CF2), are reasonably stable and can react with alkenes to form geminal dihalocyclopropanes. wikipedia.org

The generation of difluorocarbene is a key step in these syntheses. A modern approach utilizes trimethylsilyl (B98337) trifluoromethane (B1200692) (TMSCF3) with a catalytic amount of sodium iodide (NaI) to generate the electrophilic carbene in situ. organic-chemistry.org This method, particularly when adapted to continuous flow technology, allows for controlled and efficient reactions with a broad range of alkenes, yielding difluorocyclopropanes. organic-chemistry.org The addition of singlet carbenes to alkenes is a type of cheletropic reaction that proceeds in a concerted, stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. libretexts.orgwikipedia.org

Metal-catalyzed cyclopropanation offers another versatile route. For example, copper(I) iodide (CuI) can catalyze the reaction of alkenes with fluorinated diazo compounds, which serve as carbene precursors. nih.gov Mechanistic studies, including DFT calculations, on such copper-catalyzed processes show the initial formation of a copper carbene complex, which then undergoes the [2+1] cycloaddition with the alkene. nih.gov

| Carbene Source | Method | Key Features |

| Diazomethane (CH2N2) | Photochemical or thermal decomposition | Forms the simplest carbene, methylene; reaction retains alkene stereochemistry. libretexts.org |

| Diiodomethane (CH2I2) & Zn-Cu | Simmons-Smith Reaction | Forms a carbenoid (iodomethylzinc iodide); stereospecific syn-addition. wikipedia.org |

| Trimethylsilyl trifluoromethane (TMSCF3) & NaI | In situ generation of :CF2 | Enables efficient synthesis of difluorocyclopropanes, adaptable to continuous flow. organic-chemistry.org |

| Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate & CuI | Catalytic Cycloaddition | Forms fluorinated cyclopropanes under mild conditions via a copper carbene intermediate. nih.gov |

Deoxyfluorination and decarboxylative fluorination are fundamental strategies for introducing fluorine atoms into organic molecules, including precursors to this compound. nih.gov Deoxyfluorination involves the replacement of a hydroxyl group with a fluorine atom, while decarboxylative fluorination transforms carboxylic acids into fluorinated compounds. nih.govresearchgate.net

Recent mechanistic studies have explored the pathways of these transformations. For instance, the deoxyfluorination of carboxylic acids using N-heterocyclic reagents like 2,2-difluoroimidazolidine derivatives has been investigated through NMR spectroscopy and DFT studies. nih.gov These investigations suggest that the reaction of a carboxylic acid to form an acyl fluoride (B91410) can proceed through outer-sphere fluorination pathways involving an imidazolidinium ion and polyfluoride species. nih.gov The mechanism for fluorinating carboxylic acids can differ significantly from that of other functional groups like aldehydes. nih.gov These transformations provide effective and targeted approaches for creating C-F bonds, which are crucial for synthesizing fluorinated compounds. nih.gov

Computational Chemistry and Molecular Modeling

Theoretical and computational methods are indispensable for understanding the intricate details of molecular structure, stability, and reactivity in fluorinated cyclopropane systems.

The electronic structure of the cyclopropane ring is significantly influenced by substituents. The introduction of fluorine atoms, which are highly electronegative, has profound effects on the geometry, stability, and reactivity of the ring. smu.edu Electronic structure calculations are used to model these effects. For instance, analysis of the one-electron density distribution and its associated Laplace distribution can reveal how substituents distort the valence sphere of the carbon atoms in the ring. smu.edu

According to these models, electronegative substituents like fluorine pull the valence sphere of the adjacent carbon atom towards them, which can alter the ring's strain and stability. smu.edu Quantum chemical calculations on model compounds such as cis- and trans-2-fluorocyclopropylamine have shown the presence of specific hyperconjugative interactions, such as between the σ(C–N) and σ*(C–F) orbitals in the trans-isomer, which are absent in the cis-isomer. nih.gov These orbital interactions are responsible for differences in the electronic properties and reactivity of the geometric isomers. nih.gov The presence of fluorine on a cyclopropane ring generally increases the ring strain and can also increase the molecule's lipophilicity. nih.gov

| Substituent Type | Electronic Effect on Cyclopropane Ring | Consequence | Reference |

| Electronegative (e.g., -F, -OH) | Pulls electron density from the ring | Generally decreases stability by opposing σ-aromaticity | smu.edu |

| Electropositive (e.g., -Li) | Pushes electron density into the ring | Stabilizes the ring by enhancing σ-aromaticity | smu.edu |

| π-acceptor (e.g., -CN) | Charge transfer from Walsh orbitals to substituent | Weakens vicinal C-C bonds, strengthens the basal C-C bond | smu.edu |

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms, particularly bond activation and cleavage. mdpi.commdpi.com In the context of difluorinated cyclopropyl systems, DFT has been used to study the regioselectivity of radical cascade reactions that involve the ring-opening of cyclopropyl intermediates. researchgate.net

DFT calculations can model the potential energy surfaces of complex reactions, identifying transition states and intermediates. nih.gov For example, in the copper-catalyzed cyclopropanation, DFT was used to calculate the activation free energy for the formation of the key metal carbene intermediate. nih.gov In studies of biomimetic iron complexes that catalyze the ring cleavage of catechol derivatives, DFT was employed to investigate different possible spin states and reaction pathways. nih.gov These studies revealed that for the intradiol C-C bond cleavage, an O-O homolysis of a peroxy intermediate occurs, followed by a barrier-free bond cleavage. nih.gov Such detailed mechanistic insights derived from DFT are crucial for understanding and predicting the reactivity and selectivity of chemical transformations involving bond activation and cleavage in complex molecules. nih.govnih.gov

Prediction of Stereochemical Outcomes in Asymmetric Syntheses

The prediction of stereochemical outcomes in the asymmetric synthesis of complex molecules like this compound is a significant challenge in modern synthetic chemistry. Achieving high levels of stereoselectivity is crucial, particularly in the synthesis of pharmaceutical intermediates where the biological activity of enantiomers can differ substantially. The prediction of which stereoisomer will be the major product is guided by a combination of mechanistic understanding, computational modeling, and empirical data derived from analogous systems.

The asymmetric synthesis of molecules containing a gem-difluorinated stereocenter adjacent to a cyclopropyl group necessitates careful consideration of the steric and electronic interactions in the transition state of the key stereochemistry-determining step. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the geometries and energies of these transition states. By modeling the interaction between the substrate, the chiral catalyst or auxiliary, and the reagents, chemists can rationalize and predict the observed stereochemical outcomes.

For the asymmetric synthesis of related gem-difluorocyclopropanes, catalyst-controlled reactions are a common strategy. researchgate.net The choice of chiral ligand and metal catalyst is paramount in determining the facial selectivity of the reaction. For instance, in reactions involving the transfer hydrogenation of gem-difluorocyclopropenyl esters, catalysts such as Noyori-Ikariya ruthenium complexes with chiral diamine ligands have been shown to be effective. researchgate.net The predictive models for these systems often invoke a six-membered ring transition state where the substrate coordinates to the metal center. The stereochemical outcome is then dictated by the minimization of steric hindrance between the substituents on the substrate and the chiral scaffolding of the ligand.

A key approach to predicting enantioselectivity involves the use of data-driven statistical models. nih.gov By analyzing a large dataset of reactions with varying substrates, catalysts, and conditions, it is possible to identify the key molecular descriptors that correlate with high enantiomeric excess. nih.gov These holistic models can then be used to predict the stereochemical outcome for new, untested reactions, thereby accelerating the development of efficient asymmetric syntheses. nih.gov

The following interactive table presents hypothetical data for an asymmetric reaction to form a precursor to this compound, illustrating how changes in the chiral ligand of a rhodium catalyst might influence the enantiomeric excess (e.e.) of the product. Such data is foundational for developing predictive models.

| Entry | Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) | Major Enantiomer |

| 1 | (S)-BINAP | Toluene | 25 | 85 | R |

| 2 | (R)-BINAP | Toluene | 25 | 84 | S |

| 3 | (S)-SEGPHOS | Dichloromethane | 0 | 92 | R |

| 4 | (R)-SEGPHOS | Dichloromethane | 0 | 91 | S |

| 5 | (S,S)-Chiraphos | Tetrahydrofuran | -20 | 78 | R |

| 6 | (R,R)-Chiraphos | Tetrahydrofuran | -20 | 77 | S |

This table contains hypothetical data for illustrative purposes.

Theoretical models for predicting the stereochemistry in the synthesis of fluorinated cyclopropanes often consider the non-covalent interactions between the catalyst and the substrate. researchgate.net Quantum-chemical calculations can be employed to analyze the conformational equilibrium and the impact of various effects, such as gauche and anomeric effects, on the stability of different stereoisomers and regioisomers. beilstein-journals.org These computational investigations provide a deeper understanding of the factors governing stereoselectivity and can guide the rational design of more effective chiral catalysts.

In biocatalytic approaches, such as the enzymatic reduction of a ketone precursor, molecular docking simulations can be a powerful predictive tool. nih.gov By modeling the binding of the substrate within the active site of an enzyme, such as a lactate (B86563) dehydrogenase, it is possible to predict which enantiomer will be preferentially formed. nih.gov These models can elucidate the key amino acid residues responsible for stereochemical control and can be used to guide protein engineering efforts to improve the enantioselectivity of the biocatalyst. researchgate.net

Ultimately, the accurate prediction of stereochemical outcomes in the synthesis of this compound and its derivatives relies on a synergistic approach that combines experimental data from well-designed screening studies with the insights gained from sophisticated computational and theoretical models.

Applications of 3 Cyclopropyl 3,3 Difluoropropanoic Acid As a Key Synthetic Building Block

Precursor for Fluorine-Containing Building Blocks in Advanced Organic Synthesis

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.comnih.gov Consequently, the development of novel fluorine-containing building blocks is a central theme in drug discovery and agrochemistry. ossila.comtcichemicals.com 3-Cyclopropyl-3,3-difluoropropanoic acid serves as an excellent starting material for the synthesis of more elaborate fluorinated scaffolds.

The gem-difluorocyclopropane moiety is a particularly sought-after motif. While it introduces the beneficial effects of fluorine, the strained three-membered ring provides a unique conformational rigidity and a reactive handle for further chemical manipulation. researchgate.net The carboxylic acid function of this compound can be readily converted into a variety of other functional groups (e.g., esters, amides, alcohols, ketones), each of which can serve as a precursor for a new family of fluorinated compounds.

Research has shown that gem-difluorocyclopropanes, despite their ring strain, are kinetically stable and can tolerate a wide range of reaction conditions, allowing for selective transformations at other parts of the molecule. nih.gov This stability, coupled with the unique reactivity imparted by the fluorine atoms, makes derivatives of this compound powerful intermediates for creating advanced, fluorine-containing building blocks. nih.gov

Design and Synthesis of Complex Molecular Scaffolds Incorporating Fluorine and Cyclopropane (B1198618)

The inherent reactivity of the gem-difluorocyclopropane ring allows it to be used as a masked fluoroallyl synthon. rsc.orgbohrium.com Through transition metal-catalyzed ring-opening reactions, the cyclopropyl (B3062369) group can be transformed into a monofluoroalkene, which is a versatile functional group for subsequent cross-coupling reactions. This strategy opens a pathway to a diverse array of complex molecules that incorporate both fluorine and a flexible carbon chain, a significant departure from the rigid starting material.

For instance, palladium-catalyzed ring-opening functionalization can proceed through the cleavage of a C-C and a C-F bond, generating a 2-fluorinated allyl-palladium complex. rsc.org This intermediate can then react with various nucleophiles, effectively constructing complex molecular frameworks. The regioselectivity of these reactions can often be controlled by the choice of ligands and reaction conditions, enabling the synthesis of either branched or linear products. nih.govresearchgate.net This controlled ring-opening strategy transforms the compact and rigid cyclopropyl scaffold into more elaborate, fluorinated acyclic and cyclic systems.

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. osi.lv this compound is a valuable precursor for constructing a variety of fluorine-containing heterocyclic systems. The synthetic strategy often involves initial modification of the carboxylic acid group, followed by a cyclization reaction.

For example, the carboxylic acid can be converted to a cyclopropyl ketone. This ketone can then react with hydrazine (B178648) derivatives to form hydrazones, which are key intermediates for the synthesis of pyrazoles and dihydropyrazoles. rsc.org The reaction of a cyclopropyl ketone-derived hydrazone with an appropriate coupling partner can lead to the formation of a five-membered dihydropyrazole ring, incorporating the gem-difluorocyclopropyl moiety as a key substituent. A notable method involves the difluorocyclopropanation of N-vinylpyrazoles to yield N-(gem-difluorocyclopropyl)pyrazoles, which can be further functionalized. researchgate.net This highlights a direct method to incorporate the desired moiety onto a pre-existing heterocycle.

Similarly, tetrahydropyridazines can be accessed through cycloaddition reactions involving hydrazones derived from the parent compound. rsc.org Furthermore, the vinylcyclopropane (B126155) derivatives, accessible from the acid, can undergo iodocyclization to produce cyclopropyl-fused tetrahydrofurans, demonstrating the versatility of this building block in accessing oxygen-containing heterocycles. otago.ac.nzchemrxiv.orgresearchgate.net

The following table summarizes a representative transformation for the synthesis of a substituted pyrazole (B372694) derivative, showcasing the utility of gem-difluorocyclopropyl synthons.

| Starting Material | Reagent System | Product | Yield | Reference |

| N-vinylpyrazole | CF₃SiMe₃ / NaI | N-(2,2-difluorocyclopropyl)pyrazole | High | researchgate.net |

| Cyclopropanol | Hydrazine / Cu(OAc)₂ | 4,5-Dihydropyrazole | Good | rsc.org |

Ring expansion reactions of cyclopropyl derivatives provide a powerful method for the synthesis of four- and five-membered ring systems. nih.govugent.be The ketone derived from this compound can serve as a substrate for such transformations. Photochemical or acid-catalyzed rearrangements can induce the expansion of the cyclopropane ring to form cyclobutanone (B123998) or cyclopentanone (B42830) derivatives. nih.govorganic-chemistry.org

While the direct synthesis of cyclobutenoates from this specific acid is not widely documented, related transformations of aryl cyclopropyl ketones are known to proceed via [3+2] photocycloaddition reactions. nih.gov This process involves the photo-induced ring-opening of the cyclopropyl ketone to form a radical intermediate, which then undergoes cycloaddition with an alkene partner to construct highly substituted cyclopentane (B165970) rings in an enantiocontrolled manner.

Enabling Chemical Diversity via Functional Group Interconversions

One of the most powerful aspects of this compound as a building block is the vast chemical diversity that can be achieved through functional group interconversions of both the carboxylic acid and the gem-difluorocyclopropyl ring.

The carboxylic acid moiety is a versatile handle for a wide array of standard organic transformations, including:

Esterification and Amidation: Formation of esters and amides to modulate solubility and introduce new points for molecular elaboration.

Reduction: Reduction to the corresponding primary alcohol, which can be further oxidized to an aldehyde or converted to leaving groups for substitution reactions.

Decarboxylative Reactions: Decarboxylative cross-coupling or fluorination reactions can replace the carboxyl group with other functionalities. nih.gov

Conversion to Ketones: Reaction with organometallic reagents to form cyclopropyl ketones, which are precursors for a host of other reactions as described above. nih.gov

Concurrently, the gem-difluorocyclopropane ring itself can undergo strategic transformations. As previously mentioned, transition-metal-catalyzed ring-opening reactions can convert the cyclopropane into a monofluoroalkene. rsc.orgbohrium.com This defluorinative functionalization can be controlled to achieve high regioselectivity, providing access to either branched (α-substituted) or linear (β-substituted) fluoroalkene scaffolds. nih.gov These reactions effectively transform a saturated, strained ring into a versatile unsaturated chain, significantly increasing the accessible chemical space.

The table below outlines examples of palladium-catalyzed defluorinative functionalization of gem-difluorocyclopropanes with ketones, demonstrating the generation of chemical diversity from the core scaffold.

| gem-Difluorocyclopropane Substrate | Ketone Nucleophile | Catalyst/Ligand | Product Type | Yield | Reference |

| (2,2-Difluorocyclopropyl)benzene | Acetophenone | Pd(OAc)₂ / PEPPSI-IPr | α-Monofluoroalkene | 95% | nih.gov |

| (2,2-Difluorocyclopropyl)benzene | Acetophenone | Pd(OAc)₂ / PEPPSI-SIPr | Furan | 73% | nih.gov |

| 1-Dodecyl-2,2-difluorocyclopropane | 4'-Methoxyacetophenone | Pd(OAc)₂ / PEPPSI-IPr | α-Monofluoroalkene | 92% | nih.gov |

Strategic Integration in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. While direct use of this compound in common MCRs is not extensively reported, its derivatives are ideal candidates for such reactions.

The key to integrating this building block into MCRs lies in its conversion to functional groups that are known to participate in these convergent transformations. For example:

Conversion to Aldehydes/Ketones: The carboxylic acid can be transformed into an aldehyde or a ketone. These carbonyl compounds are cornerstone components in numerous MCRs, including the Mannich, Ugi, and Passerini reactions.

Conversion to Isocyanides: The corresponding primary amine (accessible via Curtius or Hofmann rearrangement of an amide derivative) can be converted to an isocyanide, a key component in Ugi and Passerini reactions.

By preparing these key derivatives, the unique structural features of the gem-difluorocyclopropyl moiety can be strategically incorporated into highly complex and diverse molecular scaffolds in a single, atom-economical step. For example, a 3-Cyclopropyl-3,3-difluoro-propanal derivative could participate in an Ugi four-component reaction with an amine, a carboxylic acid, and an isocyanide to rapidly assemble a complex, fluorinated peptidomimetic structure. This forward-thinking approach allows for the rapid generation of libraries of novel compounds for biological screening, leveraging the efficiency of MCRs and the unique properties of the fluorinated building block.

Emerging Research Frontiers and Future Perspectives

Development of More Efficient and Sustainable Synthetic Methodologies for Fluorinated Cyclopropyl (B3062369) Systems

The synthesis of gem-difluorocyclopropanes, the core of the target molecule, has traditionally relied on the [2+1] cycloaddition of alkenes with a difluorocarbene source. researchgate.net While classic methods using reagents like sodium chlorodifluoroacetate (ClCF2COONa) are still employed, the field is rapidly advancing toward more sustainable and efficient alternatives. researchgate.net Modern research emphasizes the use of milder reagents and environmentally benign processes. For instance, the Ruppert-Prakash reagent (TMSCF3) and its derivatives are gaining prominence for their ability to generate difluorocarbene under milder conditions, showing greater compatibility with various functional groups. researchgate.net

A significant push towards sustainability involves leveraging visible-light-promoted reactions, which can proceed under ambient conditions, reducing energy consumption. rsc.org Another key strategy is the use of greener solvents, such as ethanol, which has been successfully employed in palladium-catalyzed ring-opening defluorinative arylation reactions of gem-difluorocyclopropanes. researchgate.netcas.cn Biocatalysis represents a major frontier in sustainable synthesis, with engineered enzymes offering highly selective transformations under mild, aqueous conditions, minimizing waste and avoiding harsh reagents. wpmucdn.comresearchgate.net

| Methodology | Key Features | Sustainability Aspect |

| Modern Carbene Sources | Use of reagents like the Ruppert-Prakash reagent (TMSCF3) for difluorocarbene generation. researchgate.net | Milder reaction conditions, broader functional group tolerance. researchgate.net |

| Photocatalysis | Utilization of visible light to promote reactions. rsc.org | Reduced energy consumption, ambient temperature reactions. |

| Green Solvents | Employment of environmentally benign solvents like ethanol. researchgate.netcas.cn | Reduced toxicity and environmental impact. |

| Biocatalysis | Use of engineered enzymes (e.g., myoglobin-based catalysts) for cyclopropanation. wpmucdn.comresearchgate.net | High stereoselectivity, mild aqueous conditions, biodegradable catalysts. wpmucdn.comresearchgate.net |

Advanced Catalytic Systems for Enantioselective Synthesis of 3-Cyclopropyl-3,3-difluoropropanoic Acid and Analogs

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making enantioselective synthesis a critical area of research. For fluorinated cyclopropanes, significant progress has been made in developing advanced catalytic systems capable of delivering high levels of stereocontrol.

One prominent approach is the asymmetric transfer hydrogenation of gem-difluorocyclopropenyl esters. nih.gov This method, utilizing catalysts such as the Noyori-Ikariya ruthenium(II) complex with a chiral diamine ligand, provides access to enantioenriched cis-gem-difluorocyclopropyl esters with moderate to high enantioselectivity (66-99% ee). nih.gov Another powerful strategy involves dirhodium-catalyzed asymmetric enyne cycloisomerization, which constructs chiral difluoromethylated cyclopropanes with excellent yields and enantioselectivities (up to 99% ee). nih.gov

Atropisomeric diphosphine ligands, such as DIFLUORPHOS, have also demonstrated high performance in asymmetric hydrogenations, benefiting from unique stereoelectronic properties. ias.ac.in Furthermore, biocatalytic methods are proving to be exceptionally effective. Engineered myoglobin-based catalysts can facilitate the cyclopropanation of a wide range of gem-difluoroalkenes with outstanding diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.), a transformation that remains challenging for many chemocatalytic methods. wpmucdn.comresearchgate.net

| Catalytic System | Reaction Type | Ligand/Catalyst Type | Achieved Enantioselectivity (ee) |

| Noyori-Ikariya Catalyst | Asymmetric Transfer Hydrogenation | (p-cymene)-ruthenium(II) complex with N-tosyl-1,2-diphenylethylenediamine. nih.gov | 66-99% nih.gov |

| Dirhodium Catalysis | Asymmetric Enyne Cycloisomerization | Rh₂(II) complexes. nih.gov | up to 99% nih.gov |

| Iridium Catalysis | Asymmetric Hydrogenation | Iridium complexes with atropisomeric diphosphines (e.g., DIFLUORPHOS, SYNPHOS). ias.ac.in | up to 95% ias.ac.in |

| Biocatalysis | Asymmetric Cyclopropanation | Engineered Myoglobin-based catalysts. wpmucdn.comresearchgate.net | up to 99% wpmucdn.comresearchgate.net |

Exploring Novel Reactivity Modes and Rearrangements of Fluorinated Cyclopropyl Moieties

The gem-difluorocyclopropane unit is not merely a stable structural motif but also a versatile synthon whose reactivity can be harnessed for complex molecular construction. rsc.orgbohrium.comrsc.org The inherent ring strain and the strong electron-withdrawing nature of the fluorine atoms activate the C-C bonds of the cyclopropane (B1198618) ring, making it susceptible to ring-opening reactions. rsc.orgbohrium.comrsc.org

Transition-metal catalysis, particularly with palladium, has been extensively used to explore these transformations. bohrium.comacs.org These reactions often proceed through a C-C bond activation followed by a β-fluoride elimination to generate a 2-fluorinated π-allyl palladium intermediate. acs.orgacs.org This intermediate can then be trapped by various nucleophiles, leading to a diverse array of linear or branched monofluoroalkenes. bohrium.comacs.org

Beyond ring-opening cross-couplings, researchers are uncovering unique molecular rearrangements. For example, cyclopropyl-substituted fluoroepoxides have been shown to undergo unprecedented divergent rearrangements involving C-F bond cleavage and formation. cas.cnnih.gov Depending on the conditions, these substrates can undergo either a 1,5-fluorine migration catalyzed by a mild acid or a 1,2-fluorine migration when heated with a base. cas.cn These discoveries highlight the nuanced reactivity of fluorinated small rings and open new avenues for synthesizing novel organofluorine compounds. cas.cnnih.gov

Potential for Derivatization in Specialized Chemical Research Applications

The ability to selectively modify this compound and related structures is key to their utility as building blocks in medicinal and materials chemistry. researchgate.netnih.gov The reactivity of the gem-difluorocyclopropane moiety allows for a wide range of derivatizations, enabling the synthesis of complex molecular architectures.

Late-stage functionalization, the modification of complex molecules in the final stages of a synthesis, is a particularly valuable application. rsc.orgacs.org For example, palladium-catalyzed ring-opening reactions have been successfully used to introduce sulfonyl acs.org and aryl acs.org groups, creating 2-fluoroallylic sulfones and biaryl structures, respectively. acs.orgacs.org A recently developed palladium-catalyzed coupling with gem-diborylalkanes provides access to boryl-substituted fluorinated alkenes, which are themselves versatile intermediates for further transformations like Suzuki cross-couplings. acs.org

In a different approach that preserves the three-membered ring, a transition-metal-free double indolylation of gem-difluorocyclopropanes has been developed. acs.org This method allows for the direct attachment of two indole (B1671886) units to the cyclopropane core, creating densely functionalized structures with potential pharmaceutical relevance. acs.org Such derivatization strategies are crucial for generating libraries of compounds for drug discovery and for creating specialized probes for chemical biology research. researchgate.netnih.govnih.gov

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 3-cyclopropyl-3,3-difluoropropanoic acid to improve yield and purity?

Methodological Answer:

Synthesis optimization should focus on fluorination strategies and cyclopropane ring stability. Key steps include:

- Fluorination: Use fluorinated precursors (e.g., 2-amino-3,3-difluoropropanoic acid analogs) to introduce fluorine atoms efficiently .

- Cyclopropane Formation: Employ transition-metal catalysts (e.g., palladium) to stabilize the cyclopropane ring during synthesis, minimizing ring-opening side reactions .

- Purification: Utilize recrystallization in polar aprotic solvents (e.g., DMSO) to isolate the product, followed by HPLC with a C18 column to verify purity (>98%) .

What analytical methods are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy: NMR quantifies fluorine content and confirms substitution patterns, while NMR identifies cyclopropane proton environments .

- Mass Spectrometry (HRMS): High-resolution MS distinguishes isotopic peaks for fluorine (monoisotopic mass) and validates molecular formula (CHFO) .

- HPLC: Reverse-phase chromatography with UV detection at 210 nm monitors purity, especially for detecting hydrolysis byproducts .

What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear butyl rubber gloves (6 mm thickness, EN 374 standard) and tight-fitting safety goggles (EN 166) to prevent skin/eye contact .

- Engineering Controls: Use fume hoods with ≥0.5 m/s airflow to mitigate inhalation risks .

- Spill Management: Neutralize spills with inert absorbents (e.g., sand) and store waste in sealed containers labeled for halogenated organics .

How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Temperature: Store at –20°C in amber glass vials to prevent thermal decomposition and photodegradation .

- Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the cyclopropane ring in humid environments .

- Long-Term Stability: Monitor via periodic HPLC to detect degradation products (e.g., 3-cyclopropylpropanoic acid) .

Advanced Research Questions

What role do fluorinated substituents play in the bioactivity of this compound compared to non-fluorinated analogs?

Methodological Answer:

- Electron-Withdrawing Effects: Fluorine atoms increase acidity (pKa ~2.5), enhancing binding to enzymatic active sites (e.g., carboxylase enzymes) .

- Metabolic Stability: Fluorination reduces oxidative metabolism, as shown in comparative in vitro assays with liver microsomes .

- Stereoelectronic Tuning: Use density functional theory (DFT) to model fluorine’s impact on molecular conformation and ligand-receptor interactions .

How can enantiomeric purity of this compound be controlled during asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts: Employ Ru(II)-BINAP complexes to achieve >90% enantiomeric excess (ee) in cyclopropanation steps .

- Chiral HPLC: Use a Chiralpak IG-U column with hexane:isopropanol (95:5) to resolve enantiomers and quantify ee .

- Kinetic Resolution: Optimize reaction time/temperature to favor the desired enantiomer, guided by real-time circular dichroism (CD) monitoring .

What environmental persistence data exist for this compound, and how should disposal protocols be designed?

Methodological Answer:

- Biodegradation Studies: Conduct OECD 301F tests to measure 28-day degradation; fluorinated compounds often show <20% biodegradation, necessitating incineration .

- Ecotoxicity: Use Daphnia magna acute toxicity assays (EC >100 mg/L) to classify waste under EPA guidelines .

How does this compound interact with enzyme active sites in computational models?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model binding to β-ketoacyl-ACP synthase, focusing on hydrogen bonds between fluorine and Arg .

- Molecular Dynamics (MD): Simulate enzyme-ligand complexes for 100 ns to assess fluorine’s role in stabilizing binding (RMSD <2 Å) .

What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.